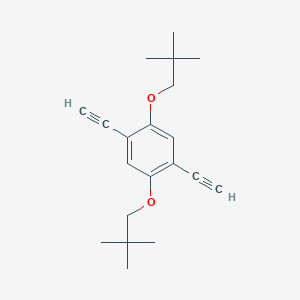
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene is an organic compound with a unique structure that includes two ethynyl groups and two 2,2-dimethylpropoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene typically involves multiple steps. One common method starts with the preparation of 1,4-dibromo-2,5-diethynylbenzene, which is then subjected to a nucleophilic substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and propoxy groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to the compound’s unique properties. The pathways involved include electron transfer processes and conjugation with other molecular systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(2,2-dimethylpropoxy)benzene
- 1,4-Diethynylbenzene
- 1,4-Bis(2,2-dimethylpropoxy)-2-methylbenzene
Uniqueness
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene stands out due to the presence of both ethynyl and propoxy groups, which impart unique electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural rigidity.
Propriétés
Numéro CAS |
444878-95-9 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,4-bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene |
InChI |
InChI=1S/C20H26O2/c1-9-15-11-18(22-14-20(6,7)8)16(10-2)12-17(15)21-13-19(3,4)5/h1-2,11-12H,13-14H2,3-8H3 |
Clé InChI |
YVVOYGBOMKWYMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC(=C(C=C1C#C)OCC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


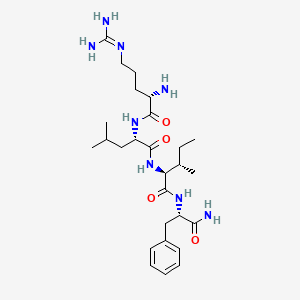
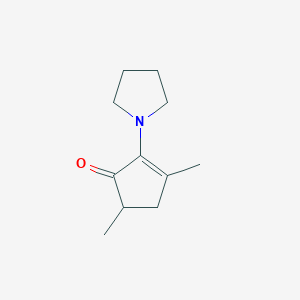
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
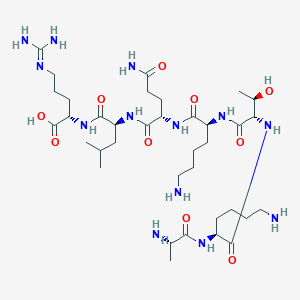
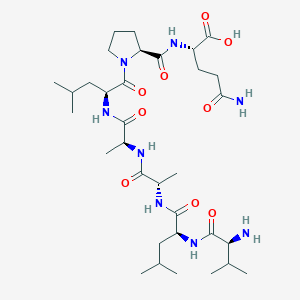
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)



![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

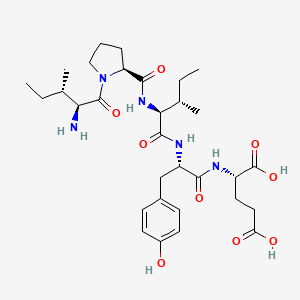
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
